molecular formula C₃₄H₄₈O₃ B1140988 3beta-(Benzoyloxy)cholest-5-en-7-one CAS No. 6997-41-7

3beta-(Benzoyloxy)cholest-5-en-7-one

Cat. No.: B1140988
CAS No.: 6997-41-7
M. Wt: 504.74
InChI Key:
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Description

3beta-(Benzoyloxy)cholest-5-en-7-one is a steroidal compound with the molecular formula C34H48O3 and a molecular weight of 504.74 g/mol . It is a derivative of cholesterol, featuring a benzoyloxy group at the 3beta position and a ketone group at the 7 position. This compound is primarily used in research settings, particularly in the fields of biochemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3beta-(Benzoyloxy)cholest-5-en-7-one typically involves the esterification of cholesterol derivatives. One common method includes the reaction of cholest-5-en-3beta-ol with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale esterification reactions similar to those used in laboratory settings. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

3beta-(Benzoyloxy)cholest-5-en-7-one undergoes various chemical reactions, including:

    Oxidation: The ketone group at the 7 position can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The benzoyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the benzoyloxy group under basic conditions.

Major Products

    Oxidation: Products include carboxylic acids and other oxidized derivatives.

    Reduction: Products include alcohols.

    Substitution: Products vary depending on the nucleophile used but can include amides, thioesters, and other substituted derivatives.

Scientific Research Applications

3beta-(Benzoyloxy)cholest-5-en-7-one is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3beta-(Benzoyloxy)cholest-5-en-7-one involves its interaction with specific enzymes and receptors in biological systems. The benzoyloxy group at the 3beta position and the ketone group at the 7 position play crucial roles in its binding affinity and activity. These functional groups allow the compound to modulate various biochemical pathways, including those involved in cholesterol metabolism and steroid hormone synthesis .

Comparison with Similar Compounds

Similar Compounds

    Cholest-5-en-3beta-ol: A precursor in the synthesis of 3beta-(Benzoyloxy)cholest-5-en-7-one.

    Cholest-5-en-7-one: Lacks the benzoyloxy group but shares the ketone functionality at the 7 position.

    3beta-(Acetyloxy)cholest-5-en-7-one: Similar structure but with an acetyloxy group instead of a benzoyloxy group.

Uniqueness

This compound is unique due to the presence of the benzoyloxy group, which imparts distinct chemical and biological properties. This functional group enhances its solubility in organic solvents and influences its interaction with biological targets, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

[(3S,8S,9S,10R,13R,14S)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-7-oxo-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H48O3/c1-22(2)10-9-11-23(3)27-14-15-28-31-29(17-19-34(27,28)5)33(4)18-16-26(20-25(33)21-30(31)35)37-32(36)24-12-7-6-8-13-24/h6-8,12-13,21-23,26-29,31H,9-11,14-20H2,1-5H3/t23-,26+,27?,28+,29+,31+,33+,34-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSZVQZAYIQQOMB-XOHJBGAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2C(=O)C=C4C3(CCC(C4)OC(=O)C5=CC=CC=C5)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)C1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(=O)C=C4[C@@]3(CC[C@@H](C4)OC(=O)C5=CC=CC=C5)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H48O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20675673
Record name (3beta,17xi)-7-Oxocholest-5-en-3-yl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

504.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6997-41-7
Record name (3beta,17xi)-7-Oxocholest-5-en-3-yl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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